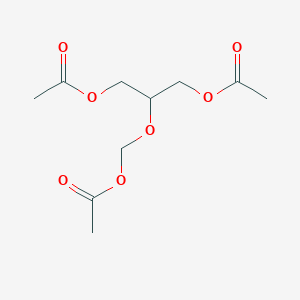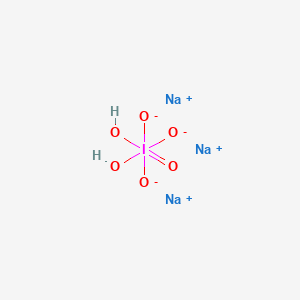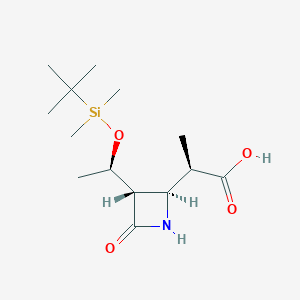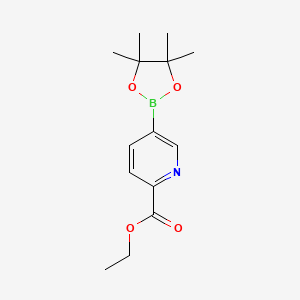
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid (THICA) is an important organic compound that has been widely studied for its various applications in scientific research. THICA is a cyclic molecule with a molecular weight of 146.2 g/mol, and is composed of a five-membered ring with two nitrogen atoms, two oxygen atoms, and one carbon atom. It is a colorless and odorless solid that is soluble in water and ethanol. THICA is a versatile compound that is used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
One notable application of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid and its derivatives lies in chemical synthesis and reactivity studies. For instance, substituted 1,3-dihydro-2H-isoindoles (isoindolines) have been prepared and subjected to palladium-catalyzed formate reduction, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. This process highlighted the reactivity of alkyl isoindolines and the impact of substituents on reaction outcomes, such as halogenated isoindolines undergoing dehalogenation and reduction. Additionally, theoretical calculations revealed significant differences in aromaticity between isoindoles and indoles, correlating with their differing reactivities. These tetrahydro-2H-isoindoles were further explored for oxidation to isoindole diones, demonstrating their potential in synthetic chemistry and as intermediates in organic reactions (Hou, Wang, Chung, Hsieh, & Tsai, 2007).
Novel Compounds and Their Properties
Research into the chemistry of isoindoles and isoindolenines has led to the synthesis of various novel compounds with distinct properties. For example, studies have resulted in the creation of 4,5,6,7-tetrachloro- and 4,5,6,7-tetrabromo-2H-isoindoles, synthesized from substituted 2-methylsulfonyl-2,3-dihydro-1H-isoindoles via base-induced elimination of methanesulfinic acid. These compounds exhibited considerable thermal stabilization and chemical deactivation due to halogenation, with their spectroscopic properties being thoroughly investigated (Kreher & Herd, 1988).
Applications in Organic and Medicinal Chemistry
The field of organic and medicinal chemistry has also benefited from studies on 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid and related compounds. For instance, a novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and demonstrated anti-inflammatory activity in the carrageenan edema test, showcasing the therapeutic potential of these derivatives (Nagakura, Ota, Shimidzu, Kawamura, Eto, & Wada, 1979).
Photocleavage and Neuroactive Applications
Further research explored the photocleavage of 1-acyl-7-nitroindolines to produce carboxylic acids and 7-nitrosoindoles, useful as photolabile precursors for neuroactive amino acids. This study highlighted the influence of substituents on photolysis efficiency, contributing to the development of novel compounds for neuroscientific research (Papageorgiou & Corrie, 2000).
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h5,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAUSPDJGYRFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438137 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |
CAS RN |
204068-75-7 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)



![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)
![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)